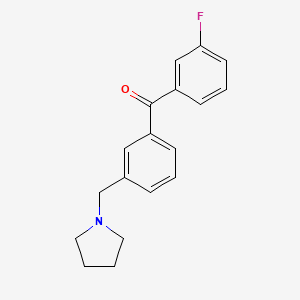

3-Fluoro-3'-pyrrolidinomethyl benzophenone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3-fluorobenzophenone with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrrolidine group replaces a leaving group on the benzophenone ring .

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-3’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Aplicaciones Científicas De Investigación

3-Fluoro-3’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidinomethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Fluorobenzophenone: Lacks the pyrrolidinomethyl group, making it less versatile in certain reactions.

3-Pyrrolidinomethyl benzophenone: Does not contain the fluorine atom, which may affect its reactivity and biological activity.

Uniqueness

3-Fluoro-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both the fluorine atom and the pyrrolidinomethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and enhances its potential for various applications .

Actividad Biológica

3-Fluoro-3'-pyrrolidinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone backbone with a pyrrolidinomethyl group and a fluorine atom at the 3-position. Its molecular formula is with a molecular weight of approximately 281.34 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological activity.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Key mechanisms include:

- Inhibition of Nitric Oxide Synthase (NOS) : Similar compounds have shown significant inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection and treatment of neurological disorders. For instance, derivatives exhibit selectivity over endothelial NOS (eNOS) by factors exceeding 1000-fold, suggesting that modifications in the structure can lead to enhanced selectivity and potency .

- Anticancer Activity : Research indicates that benzophenone derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of metabolic pathways essential for cancer cell survival .

- Antimicrobial Properties : Preliminary studies suggest that this class of compounds may exhibit antimicrobial activities, potentially making them candidates for developing new antibiotics .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| nNOS Inhibition | Ki = 5 nM | |

| Anticancer (cell lines) | Inhibition of proliferation | |

| Antimicrobial | Potential activity against pathogens |

Case Studies

- Inhibition of Neuronal NOS : A study demonstrated that certain derivatives of pyrrolidinomethyl benzophenones exhibited potent nNOS inhibition with selectivity ratios favorable for therapeutic applications in neuroprotection. The most effective compound showed an IC50 value in the low nanomolar range, indicating strong potential for treating conditions like cerebral palsy without affecting eNOS-regulated blood pressure .

- Anticancer Properties : Another investigation into related compounds revealed their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms. The study utilized flow cytometry to analyze cell cycle distribution, showing significant alterations upon treatment with the compound .

- Antimicrobial Efficacy : A preliminary screening indicated that 3-fluoro derivatives could inhibit bacterial growth effectively, suggesting a broad-spectrum antimicrobial potential. Further studies are needed to confirm these findings and elucidate the specific mechanisms involved .

Propiedades

IUPAC Name |

(3-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAIYJPXQAHPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643197 | |

| Record name | (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-28-0 | |

| Record name | Methanone, (3-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.